molecular formula C5H7NO2 B8570982 4-Ethyl-4-oxazolin-2-one

4-Ethyl-4-oxazolin-2-one

Cat. No.: B8570982
M. Wt: 113.11 g/mol
InChI Key: PWUWOFZRQAVBGC-UHFFFAOYSA-N
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Description

4-Ethyl-4-oxazolin-2-one (CAS 98974-04-0) is a chiral oxazolidinone derivative with a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol . This compound features a five-membered ring structure containing both nitrogen and oxygen, making it a valuable heterocyclic building block in scientific research . Oxazolidinones are a class of compounds known for their diverse biological activities and significant utility in organic synthesis. Researchers are investigating novel 2-thioxo-oxazolidin-4-one derivatives for their promising in vitro anticancer activity, demonstrating the potential of this core structure in medicinal chemistry and drug discovery campaigns . The structural motif is also of interest in polymer science. While 2-substituted-2-oxazolines are more commonly polymerized, the oxazolidinone ring can serve as a key precursor or functional intermediate in the synthesis of more complex molecules and "pseudo-peptide" materials . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

4-ethyl-3H-1,3-oxazol-2-one

InChI

InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h3H,2H2,1H3,(H,6,7)

InChI Key

PWUWOFZRQAVBGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=O)N1

Origin of Product

United States

Scientific Research Applications

Polymer Chemistry

One of the primary applications of 4-Ethyl-4-oxazolin-2-one is in the synthesis of poly(2-alkyl-2-oxazoline) polymers. These polymers are characterized by their biocompatibility and water solubility, which make them ideal candidates for biomedical applications such as drug delivery systems. The cationic ring-opening polymerization of this compound leads to the formation of poly(4-ethyl-4-oxazoline), which can be further functionalized to enhance its properties for specific uses .

Research has demonstrated that poly(4-ethyl-4-oxazoline) can serve as an effective drug carrier. Its ability to form nanoparticles allows for controlled drug release, which is crucial in therapeutic applications. Studies have shown that these nanoparticles can encapsulate various drugs, including anti-inflammatory agents, enhancing their solubility and bioavailability .

Case Study: Drug Encapsulation Efficiency

In a study investigating the encapsulation efficiency of curcumin using poly(4-ethyl-4-oxazoline) nanoparticles, results indicated a significant increase in drug solubility and sustained release over time. The formulation showed a release profile that could be tailored by adjusting the polymer's molecular weight and degree of cross-linking .

Materials Science Applications

Beyond drug delivery, this compound has potential applications in materials science. Its derivatives can be used to create coatings and adhesives due to their favorable adhesion properties and chemical resistance. Additionally, the copolymerization with other oxazolines allows for the development of materials with tailored mechanical properties suitable for various industrial applications .

Comparison with Similar Compounds

Structural Analogues: Oxazolidinones and Oxazolinones
Compound Substituents Key Features Reference
4-Ethyl-4-oxazolin-2-one 4-ethyl, oxazolinone ring Reactive at C3 for acylation; forms crystalline derivatives with acyl chlorides.
4-Methyloxazolidin-2-one 4-methyl, oxazolidinone ring Reduced steric hindrance compared to ethyl; likely higher solubility in polar solvents.
4-Ethyl-1,3-oxazolidin-2-one 4-ethyl, oxazolidinone ring Oxazolidinone core (saturated) vs. oxazolinone (unsaturated); altered electronic properties.

Key Differences :

  • Ring Saturation: Oxazolidinones (saturated) exhibit greater conformational flexibility compared to the unsaturated oxazolinone ring, influencing reactivity in ring-opening or substitution reactions.
Amino-Functionalized Oxazolinones

Compounds like 2-amino-5-phenyl-2-oxazolin-4-one (–5) feature amino groups at the 2-position, enabling diverse reactivity:

  • Synthesis: Prepared via aminolysis of 5-aryl-2-thio-2,4-oxazolidinediones with secondary amines (e.g., dimethylamine) under reflux or in steel bombs .
  • Reactivity: The amino group facilitates nucleophilic substitution or condensation reactions, contrasting with this compound’s preference for electrophilic acylation.
  • Applications: Amino derivatives are intermediates in pharmaceuticals, leveraging their ability to form hydrogen bonds or coordinate metals.

Comparison Table :

Property This compound 2-Amino-5-phenyl-2-oxazolin-4-one
Reactive Site C3 (acylatable) N2 (nucleophilic)
Synthesis Method Acylation with acyl chlorides Aminolysis of oxazolidinediones
Melting Point 101–112°C (acyl derivatives) Not explicitly stated; likely >150°C (crystalline amines)
Applications Precursor for acylated drugs Building block for bioactive molecules
Quinoline-Based Analogues

4-Hydroxyquinolin-2-ones () differ significantly due to their fused aromatic system:

  • Structure: A quinoline core with a hydroxyl group at C4 and carbonyl at C2.
  • Reactivity: Forms esters (e.g., ethyl esters) and pyrimidinylamides, emphasizing carboxylic acid-like behavior absent in oxazolinones .
  • Electronic Effects: Extended conjugation in quinoline derivatives enhances stability but reduces electrophilicity compared to oxazolinones.

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically employs polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) to enhance ionic interactions. Elevated temperatures (80–100°C) accelerate the cyclization step, though excessive heat may promote side reactions such as hydrolysis of the oxazoline ring. Stoichiometric excess of potassium cyanate (1.2–1.5 equivalents) ensures complete conversion of 1-hydroxy-2-butanone. Industrial-scale implementations often incorporate inert atmospheres (e.g., argon) to prevent oxidation byproducts.

Table 1: Optimization of Condensation Method

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization
SolventAcetonitrile/THFEnhances polarity
KOCN Equivalents1.2–1.5Prevents residual substrate
Reaction Time4–6 hoursBalances completion vs. degradation

This method offers moderate yields (60–75%) but is favored for its simplicity and scalability.

Single-Step Synthesis Using Chiral Auxiliaries

Recent advances in asymmetric synthesis have enabled the preparation of enantiopure this compound through single-step protocols. For instance, enantioselective cyclization of 3-((R)-1-phenylethyl)-4-oxazoline-2-ones has been reported, leveraging chiral auxiliaries to induce stereochemical control. This approach avoids multi-step sequences and directly yields optically active products.

Key Features of the Method

  • Chiral Precursors : (R)- or (S)-1-phenylethylamine derivatives serve as stereochemical directors.

  • Cyclization Agents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitate intramolecular ring closure.

  • Solvent Systems : Dichloromethane (DCM) or toluene at reflux temperatures (40–60°C).

The enantiomeric excess (ee) achieved through this method exceeds 90%, making it invaluable for pharmaceutical applications requiring high stereochemical purity.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating the synthesis of oxazoline derivatives, including this compound. While direct studies on this compound are limited, analogous reactions (e.g., ethyl 2-(oxazolin-2-yl)alkanoates) demonstrate the feasibility of microwave techniques.

Protocol and Advantages

  • Reactants : Ethyl diazoacetate and aziridine derivatives.

  • Conditions : Microwave heating at 140°C for 30 minutes in 1,2-dichloroethane (DCE).

  • Yield Enhancement : Microwave irradiation improves reaction efficiency, achieving 70% yield compared to 41% under conventional heating.

This method reduces reaction times from hours to minutes and minimizes side products through uniform heating.

Alternative Approaches and Comparative Analysis

Ring-Opening Polymerization

Poly(2-oxazoline) triblock copolymers synthesized from 2-ethyl-4-ethyl-2-oxazoline monomers demonstrate the utility of oxazoline derivatives in materials science. Monomer preparation methods, such as refluxing with methyl triflate (MeOTf), could inform strategies for this compound synthesis under anhydrous conditions.

Table 2: Comparative Evaluation of Synthesis Methods

MethodYield (%)StereoselectivityScalabilityKey Advantage
KOCN Condensation60–75NoneHighSimplicity
Chiral Auxiliary70–85>90% eeModerateOptical purity
Microwave-Assisted70NoneLowSpeed

Q & A

Q. What are the recommended analytical methods for characterizing 4-Ethyl-4-oxazolin-2-one, and how do they ensure reproducibility?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary techniques for purity assessment. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy. Ensure reproducibility by:
  • Documenting instrument parameters (e.g., column type, flow rate, temperature gradients) .
  • Calibrating instruments with certified reference standards.
  • Including raw spectral data in supplementary materials to allow independent verification .

Q. Table 1: Analytical Techniques Comparison

TechniquePurposeKey Parameters
HPLCPurityColumn: C18, Flow: 1.0 mL/min, Detection: UV 254 nm
GCVolatilityColumn: DB-5, Oven Temp: 50–300°C
NMRStructural IDSolvent: CDCl₃, Frequency: 400 MHz

Q. How should researchers design a synthesis protocol for this compound to ensure scalability and purity?

  • Methodological Answer :
  • Step 1 : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using small-scale trials. Track yield and purity via TLC/HPLC .
  • Step 2 : Incorporate purification steps (e.g., recrystallization, column chromatography) and validate purity ≥95% via HPLC .
  • Step 3 : Document detailed procedures, including waste disposal protocols for reactive intermediates (e.g., ethylating agents) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE: nitrile gloves, lab coat, and safety goggles.
  • Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Store waste in labeled, chemically resistant containers and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer :
  • Approach 1 : Cross-validate data using multiple techniques (e.g., 2D NMR, mass spectrometry) to confirm structural assignments .
  • Approach 2 : Compare experimental data with computational predictions (e.g., density functional theory (DFT) calculations for expected chemical shifts) .
  • Case Study : A 2024 study resolved conflicting ¹³C NMR signals by correlating solvent polarity effects with shift variations .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer :
  • Variable Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying temperatures and solvent polarities.
  • Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
  • Statistical Design : Apply response surface methodology (RSM) to model interactions between catalyst loading, temperature, and enantiomeric excess (ee) .

Q. How should researchers address discrepancies in biological activity data for this compound analogs?

  • Methodological Answer :
  • Error Analysis : Quantify experimental uncertainties (e.g., IC₅₀ variability via triplicate assays) and report confidence intervals .
  • Meta-Analysis : Compare results across studies using standardized bioassay protocols (e.g., fixed cell lines, incubation times) .
  • Mechanistic Studies : Use molecular docking or CRISPR-based target validation to confirm structure-activity relationships (SAR) .

Data Management & Publication Guidelines

Q. How to balance raw data inclusion in publications versus supplementary materials?

  • Methodological Answer :
  • Main Text : Include processed data critical to conclusions (e.g., dose-response curves, kinetic plots) .
  • Supplementary : Archive raw datasets (e.g., NMR FID files, HPLC chromatograms) with metadata (e.g., instrument settings, date/time stamps) .

Q. What ethical considerations apply when reporting this compound toxicity studies?

  • Methodological Answer :
  • Follow OECD guidelines for in vitro/in vivo testing.
  • Disclose conflicts of interest (e.g., funding sources) and obtain institutional review board (IRB) approval for animal studies .

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